molecular formula C3H3F5O B3048777 1,1,1,3,3-Pentafluoropropan-2-ol CAS No. 1814-89-7

1,1,1,3,3-Pentafluoropropan-2-ol

Cat. No.: B3048777
CAS No.: 1814-89-7
M. Wt: 150.05 g/mol
InChI Key: VXUKYFZHHFQCTQ-UHFFFAOYSA-N
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Description

1,1,1,3,3-Pentafluoropropan-2-ol is a fluorinated alcohol with the molecular formula C₃H₃F₅O. It is a colorless liquid at room temperature and is known for its high chemical stability and unique reactivity due to the presence of multiple fluorine atoms. This compound is used in various chemical processes and has applications in different fields such as organic synthesis and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1,3,3-Pentafluoropropan-2-ol can be synthesized through several methods. One common method involves the dehydrofluorination of 1,1,1,3,3-pentafluoropropane using a catalyst such as palladium on aluminum fluoride (Pd/AlF₃). The reaction is typically carried out at elevated temperatures around 300°C, resulting in the formation of this compound with high selectivity .

Industrial Production Methods

Industrial production of this compound often involves similar catalytic processes, optimized for large-scale production. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,1,1,3,3-Pentafluoropropan-2-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1,1,3,3-Pentafluoropropan-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis, particularly in reactions requiring high chemical stability and unique reactivity.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes.

    Medicine: Investigated for potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties

Mechanism of Action

The mechanism of action of 1,1,1,3,3-pentafluoropropan-2-ol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,1,3,3-Pentafluoropropan-2-ol is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical and physical properties. Its high chemical stability and reactivity make it valuable in various applications, distinguishing it from other fluorinated alcohols .

Properties

IUPAC Name

1,1,1,3,3-pentafluoropropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3F5O/c4-2(5)1(9)3(6,7)8/h1-2,9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXUKYFZHHFQCTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)F)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3F5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10625824
Record name 1,1,1,3,3-Pentafluoropropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1814-89-7
Record name 1,1,1,3,3-Pentafluoro-2-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1814-89-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,1,3,3-Pentafluoropropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,1,3,3-Pentafluoropropan-2-ol
Reactant of Route 2
1,1,1,3,3-Pentafluoropropan-2-ol
Reactant of Route 3
1,1,1,3,3-Pentafluoropropan-2-ol
Reactant of Route 4
1,1,1,3,3-Pentafluoropropan-2-ol
Reactant of Route 5
Reactant of Route 5
1,1,1,3,3-Pentafluoropropan-2-ol
Reactant of Route 6
Reactant of Route 6
1,1,1,3,3-Pentafluoropropan-2-ol

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